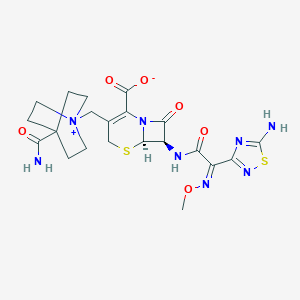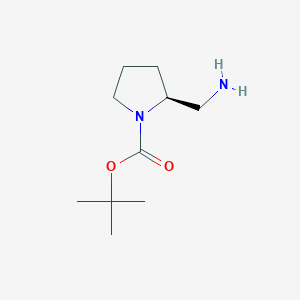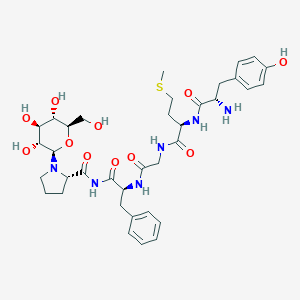![molecular formula C13H13FN2 B037630 1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine CAS No. 112767-38-1](/img/structure/B37630.png)
1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine”, has been achieved through various methods. These include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A one-pot synthesis of similar derivatives was developed via three steps: the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Wissenschaftliche Forschungsanwendungen
Silicon Nanocrystals (SiNCs)
SiNCs have attracted considerable attention in many advanced applications due to silicon’s high natural abundance, low toxicity, and impressive optical properties. They have been used in the development of flexible, transparent, and hydrophobic coatings for anti-counterfeit applications .
Metal-Organic Frameworks (MOFs)
MOFs are a class of porous, crystalline materials with numerous possibilities of real-world applications including storage, separation, catalysis, sensing, etc. Luminescent MOFs have emerged as an excellent modular material for various optical applications .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-5-3-10(4-6-11)13-12-2-1-8-16(12)9-7-15-13/h1-6,8,13,15H,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHUKNBUIVOJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377893 |
Source


|
| Record name | 1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine | |
CAS RN |
112767-38-1 |
Source


|
| Record name | 1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)


![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)
![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)


![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)



